molecular formula C22H22N2O3 B11308627 2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11308627
M. Wt: 362.4 g/mol
InChI Key: GMRDYMHFMGHAOD-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C23H24N2O3. This compound is known for its unique structure, which includes a chromeno[2,3-c]pyrrole core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the target compound by boiling in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinase C, which plays a role in intracellular signal transduction pathways implicated in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H22N2O3/c1-23(2)13-8-14-24-19(15-9-4-3-5-10-15)18-20(25)16-11-6-7-12-17(16)27-21(18)22(24)26/h3-7,9-12,19H,8,13-14H2,1-2H3

InChI Key

GMRDYMHFMGHAOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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